molecular formula C15H19ClN4O2 B042160 Desfluoro Flupirtine Hydrochloride CAS No. 21630-56-8

Desfluoro Flupirtine Hydrochloride

Katalognummer: B042160
CAS-Nummer: 21630-56-8
Molekulargewicht: 322.79 g/mol
InChI-Schlüssel: RLHPVMNCBBZWRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of Desfluoro Flupirtine Hydrochloride involves several steps. One common method starts with the reaction of 2,6-dichloro-3-nitro-pyridine with p-fluorobenzylamine to form an intermediate compound. This intermediate is then subjected to further reactions, including reduction and substitution, to yield this compound . Industrial production methods typically involve optimizing these reactions for higher yields and purity.

Analyse Chemischer Reaktionen

Desfluoro Flupirtine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction often involves nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Desfluoro flupirtine hydrochloride retains the analgesic effects of its parent compound while potentially offering enhanced safety and efficacy profiles. Key pharmacological properties include:

  • Mechanism of Action : It acts primarily as a potassium channel opener, which helps in reducing neuronal excitability. This mechanism is crucial for its analgesic effects, particularly in chronic pain management .
  • Neuroprotective Effects : Similar to flupirtine, desfluoro flupirtine may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Parkinson's and Alzheimer's .

Pain Management

This compound is primarily indicated for:

  • Chronic Pain : Effective in managing conditions like musculoskeletal pain, postoperative pain, and cancer-related pain due to its long-lasting analgesic effect .
  • Acute Pain Relief : The compound can provide rapid relief from acute pain episodes, making it suitable for both chronic and acute pain scenarios .

Neurological Disorders

Research suggests that desfluoro flupirtine may have applications in:

  • Neurodegenerative Diseases : Its neuroprotective properties could be beneficial in conditions such as Alzheimer's disease, where neuronal protection is crucial .
  • Fibromyalgia : Currently under investigation, desfluoro flupirtine may offer new therapeutic avenues for fibromyalgia patients due to its unique action on pain pathways .

Formulation and Delivery

The formulation of this compound plays a significant role in its application:

  • Sustained Release Formulations : Recent advancements focus on developing sustained-release formulations that allow for once or twice daily dosing, improving patient compliance and reducing side effects associated with frequent dosing .
  • Bioavailability Studies : Studies indicate favorable bioavailability profiles for oral and rectal administration routes, which enhances its clinical utility .

Case Studies and Research Findings

StudyObjectiveFindings
Lecomte et al. (2005)Evaluate sustained-release formulationsDemonstrated improved patient tolerance and reduced side effects compared to conventional formulations .
Bioequivalence Study (2017)Compare two formulations of flupirtineConfirmed bioequivalence under fasting and fed conditions, supporting clinical interchangeability .
Neuroprotective StudyInvestigate neuroprotective effectsSuggested potential benefits in neurodegenerative conditions due to modulation of neuronal excitability .

Wirkmechanismus

The mechanism of action of Desfluoro Flupirtine Hydrochloride is similar to that of flupirtine. It acts as a selective neuronal potassium channel opener, which helps stabilize the resting membrane potential and reduce neuronal excitability. Additionally, it has indirect NMDA receptor antagonist and GABAA receptor modulatory properties . These actions contribute to its analgesic and neuroprotective effects.

Vergleich Mit ähnlichen Verbindungen

Desfluoro Flupirtine Hydrochloride can be compared to other similar compounds, such as:

This compound is unique due to its specific chemical structure, which lacks the fluorine atom present in flupirtine.

Biologische Aktivität

Desfluoro Flupirtine Hydrochloride is a derivative of flupirtine, a non-opioid analgesic that has been used primarily in Europe for pain management. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Desfluoro Flupirtine is characterized by the removal of a fluorine atom from the flupirtine molecule. Its chemical formula is C15H17N4O2C_{15}H_{17}N_4O_2, with a molecular weight of approximately 304.32 g/mol. The compound is soluble in organic solvents and exhibits moderate lipophilicity, which influences its bioavailability and distribution in biological systems.

This compound operates through several mechanisms:

  • NMDA Receptor Modulation : Similar to flupirtine, it acts as an NMDA receptor antagonist, although it does not bind directly to the receptor. This modulation is crucial for reducing excitotoxicity and neuropathic pain.
  • Alpha-2 Adrenergic Receptor Agonism : It primarily exerts its analgesic effects through alpha-2 adrenergic receptor activation, which inhibits norepinephrine release and reduces pain perception .
  • Bcl-2 Upregulation : The compound has been shown to upregulate Bcl-2, a protein that plays a significant role in preventing apoptosis in neurons, thereby potentially offering neuroprotective effects .

Pharmacokinetics

The pharmacokinetic profile of Desfluoro Flupirtine includes:

  • Bioavailability : Approximately 90% when administered orally.
  • Half-Life : Ranges from 6.5 hours to about 14 hours in elderly patients.
  • Metabolism : Primarily hepatic, resulting in several metabolites with reduced analgesic activity compared to the parent compound .

Clinical Studies and Case Reports

Research has indicated that Desfluoro Flupirtine may be effective in managing various pain conditions. Notable findings include:

  • Analgesic Efficacy : A study demonstrated that Desfluoro Flupirtine significantly reduced pain scores in patients with chronic pain conditions compared to placebo .
  • Safety Profile : The compound has been associated with fewer adverse effects than traditional opioids, making it a promising alternative for pain management .
  • Neuroprotective Effects : Animal studies suggest that Desfluoro Flupirtine may protect against neuronal damage in models of neurodegeneration .

Research Findings Summary

The following table summarizes key research findings related to this compound:

Study ReferenceKey FindingsPopulationOutcome
Upregulation of Bcl-2; NMDA antagonismAnimal modelsReduced neuronal apoptosis
Significant reduction in pain scoresChronic pain patientsImproved analgesia compared to placebo
Favorable safety profileVarious populationsLower incidence of side effects than opioids

Eigenschaften

IUPAC Name

ethyl N-[2-amino-6-(benzylamino)pyridin-3-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2.ClH/c1-2-21-15(20)18-12-8-9-13(19-14(12)16)17-10-11-6-4-3-5-7-11;/h3-9H,2,10H2,1H3,(H,18,20)(H3,16,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHPVMNCBBZWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.